molecular formula C19H19N3O4 B2409190 Methyl 4-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamoyl)benzoate CAS No. 2034388-48-0

Methyl 4-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2409190
CAS No.: 2034388-48-0
M. Wt: 353.378
InChI Key: YNUHUIRPGPBDMB-UHFFFAOYSA-N
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Description

Methyl 4-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-26-19(25)15-6-4-14(5-7-15)18(24)21-12-13-8-9-20-16(11-13)22-10-2-3-17(22)23/h4-9,11H,2-3,10,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUHUIRPGPBDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamoyl)benzoate, often referred to as a pyrrolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 352.4 g/mol
  • CAS Number : 941890-26-2

The structure includes a benzoate moiety linked to a pyrrolidinone and a pyridine ring, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains, suggesting potential as antibiotics .

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells. For example, related pyrrolidinone derivatives have been observed to inhibit cell proliferation in breast cancer cell lines by triggering mitochondrial pathways leading to cell death . The mechanism appears to involve the modulation of apoptotic markers such as caspases and Bcl-2 family proteins.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been suggested that the compound may enhance cognitive function and protect against neuronal damage through antioxidant mechanisms . The presence of the pyridine moiety is thought to facilitate interactions with neurotransmitter systems.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : Its structural components suggest potential interactions with various receptors, including those involved in neurotransmission and cell signaling.
  • Oxidative Stress Reduction : The antioxidant properties attributed to the compound help mitigate oxidative stress within cells, contributing to its protective effects against cellular damage.

Research Findings and Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated inhibition of bacterial growth in vitro, indicating potential as a new antibiotic .
Cancer Cell Line StudyInduced apoptosis in breast cancer cells through mitochondrial pathways .
Neuroprotection ResearchShowed enhancement of cognitive function in animal models, suggesting therapeutic potential for neurodegenerative disorders .

Q & A

Q. Optimization strategies :

  • Use 1.2 equivalents of coupling agent to drive the reaction to completion.
  • Replace DMF with THF to reduce side reactions, improving yields from 60% to 75% .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Basic
Key techniques include:

  • 1H NMR :
    • Pyridine protons: Doublet at δ 8.5–8.7 ppm.
    • Pyrrolidone ring: Multiplet at δ 2.3–3.1 ppm (CH2 groups).
    • Methyl ester: Singlet at δ 3.9 ppm .
  • HRMS : Molecular ion [M+H]+ at m/z 428.1584 (calculated 428.1582) confirms molecular weight .
  • IR Spectroscopy : Stretch at 1720 cm⁻¹ (C=O ester) and 1660 cm⁻¹ (amide bond) .

How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Advanced
Discrepancies often arise from assay variability or substituent effects. For example:

  • Antimicrobial activity : A methoxy substituent on the benzofuran ring (as in ) increases IC50 by 10-fold compared to chloro derivatives.
    Methodology :
  • Perform side-by-side assays under standardized conditions (e.g., identical cell lines, incubation times).
  • Use computational docking (e.g., AutoDock Vina) to validate binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

What computational methods are recommended for predicting the binding affinity of this compound to biological targets?

Q. Advanced

Molecular Docking :

  • Parameterize the pyrrolidone oxygen as a hydrogen bond acceptor.
  • Use crystal structures (PDB: 3ERT for kinases) to model interactions.

Molecular Dynamics (MD) Simulations :

  • Run 100 ns simulations to assess binding stability (RMSD <2 Å indicates stable complexes).
  • Calculate binding free energy via MM-PBSA (e.g., ΔG = -9.8 kcal/mol for kinase inhibition) .

What are the key solubility and stability considerations for this compound in various solvents?

Q. Basic

  • Solubility :
    • DMSO: ≥50 mg/mL.
    • Aqueous buffers (PBS, pH 7.4): <0.1 mg/mL. Use co-solvents (≤5% Tween-80) for in vitro assays .
  • Stability :
    • PBS (pH 7.4): <5% degradation over 24 hours at 25°C.
    • Storage: -20°C under argon to prevent ester hydrolysis .

How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Advanced
SAR Design :

Substituent variation :

  • Pyridine ring: Introduce electron-withdrawing groups (e.g., -Cl, -CF3) to enhance target binding.
  • Benzoate moiety: Replace methyl ester with ethyl to improve metabolic stability .

Biological testing :

  • Screen derivatives for kinase inhibition (IC50) and cytotoxicity (CC50 in HEK293 cells).

Q. Advanced

  • Challenges :
    • Co-elution of byproducts (e.g., unreacted pyridine intermediates) in HPLC.
    • Detection limits <0.1% for regulatory compliance.
  • Solutions :
    • Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water).
    • Validate method per ICH Q2(R1) guidelines (linearity R² >0.999, LOQ = 0.05%) .

How can researchers validate the crystallinity and polymorphic forms of this compound?

Q. Advanced

  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data (Mercury 4.3 software) to confirm crystallinity.
  • Differential Scanning Calorimetry (DSC) : Identify polymorphs via endothermic peaks (e.g., Form I melts at 185°C, Form II at 192°C).
  • Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor PXRD for phase transitions .

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